Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-
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Overview
Description
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the pyrrolidinyl group and the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets and pathways. The pyridine ring and pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-:
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, ®-: The enantiomer of nicotine, differing in the spatial arrangement of the pyrrolidinyl group.
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- CAS Number : 54-11-5
- IUPAC Name : 3-(N-methyl-2-pyrrolidinyl)pyridine
The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its biological properties significantly.
1. Neurological Effects
Research indicates that pyridine derivatives, particularly those with a pyrrolidine substitution, exhibit neuroprotective and cognitive-enhancing properties. For instance, studies have shown that compounds similar to this pyridine derivative can enhance cholinergic transmission, which is crucial for memory and learning processes .
2. Antimicrobial Activity
Pyridine derivatives have demonstrated antimicrobial properties against various pathogens. A study investigating related compounds found that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
3. Antitumor Activity
There is emerging evidence that pyridine-based compounds may possess antitumor activity. For example, derivatives were evaluated for their effects on cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives is often linked to specific structural features:
Structural Feature | Effect on Activity |
---|---|
Pyrrolidine Ring | Enhances neuroactivity and binding affinity to receptors |
Trimethylsilyl Group | Improves lipophilicity and bioavailability |
Substituents on Pyridine | Modulate receptor interactions and selectivity |
Modifications to the pyridine ring can lead to variations in potency and selectivity for biological targets.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyridine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related pyridine compounds against Staphylococcus aureus and Escherichia coli. The study found that specific structural modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Properties
CAS No. |
919079-39-3 |
---|---|
Molecular Formula |
C14H24N2Si |
Molecular Weight |
248.44 g/mol |
IUPAC Name |
trimethyl-[[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]methyl]silane |
InChI |
InChI=1S/C14H24N2Si/c1-16-7-5-6-14(16)13-8-12(9-15-10-13)11-17(2,3)4/h8-10,14H,5-7,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
XXYUMBCHIZDTKF-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C[Si](C)(C)C |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C[Si](C)(C)C |
Origin of Product |
United States |
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